5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid is a chemical compound notable for its potential therapeutic applications. It belongs to a class of compounds that exhibit various biological activities, particularly in the field of medicinal chemistry. The compound's structure features a pyridine ring substituted with a carboxylic acid and an ethylpiperazine moiety, which contributes to its pharmacological properties.
This compound can be classified as a carboxylic acid, specifically a pyridine derivative with a piperazine substituent. The molecular formula for 5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid is , and it has been cataloged under various chemical databases, including PubChem, where it is identified by the CID number 125457717 .
The synthesis of 5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. The general approach includes:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence yield and purity.
The molecular structure of 5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid can be described using its SMILES notation: CCN1CCN(CC1)c2cc(cn=c2)C(=O)O
. The InChI representation is InChI=1S/C12H17N3O2/c1-2-14-5-3-13(14)4-6-15-12(16)11-9(7-8-11)10(17)18/h7-8H,2-6H2,1H3,(H,16,17)
.
The compound features:
5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid may participate in several chemical reactions, including:
These reactions are essential for modifying the compound's structure to optimize its pharmacological profile.
The mechanism of action for 5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid primarily involves its interaction with biological targets such as receptors or enzymes. While specific pathways may vary depending on the target:
Research into its exact mechanism is ongoing, particularly in relation to its potential use in treating neurological disorders or malignancies.
The physical properties of 5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid include:
Chemical properties include:
Further characterization techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity.
5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid has potential applications in various scientific fields:
The ongoing research into its biological activities continues to reveal new potential applications in medicine and biochemistry.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3